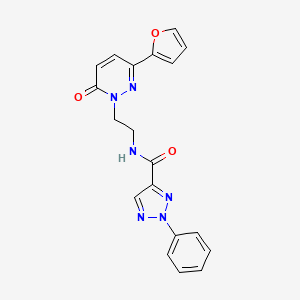

![molecular formula C11H14Br2N2 B2952544 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803588-93-3](/img/structure/B2952544.png)

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C11H14Br2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

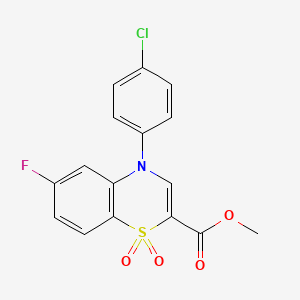

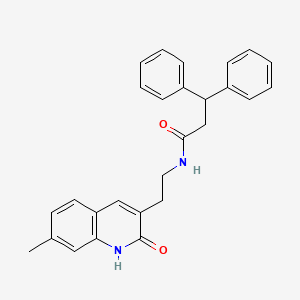

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide consists of a pyridine ring fused with an imidazole ring, with a bromine atom attached at the 7th position and a tert-butyl group at the 2nd position .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Facilitation by Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been utilized to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the potential of ionic liquids in simplifying reaction workups and enhancing yields. This method's efficiency is highlighted by the ease of separating the ionic liquid from the product, allowing for its reuse in subsequent reactions (Shaabani et al., 2006).

- Iodine-Mediated Cyclization: The synthesis of 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization of 2-amino-N-propargyl-pyridinium bromides has been developed. This approach is metal-free, showcasing a novel route to obtain variously substituted imidazo[1,2-a]pyridine derivatives with good to excellent yields and functional group tolerance (Pandey et al., 2016).

Catalytic Applications

- Palladium-Catalyzed Arylation: A study demonstrated the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method highlights the compound's role in facilitating catalyzed reactions that are significant for developing pharmaceutical and material chemistry applications (Li et al., 2003).

Novel Synthetic Routes

- Halogenation Techniques: Research has been conducted on the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient and rapid access to halogenated imidazo[1,2-a]pyridines, which are crucial intermediates for further chemical transformations (Katrun & Kuhakarn, 2019).

Wirkmechanismus

The mechanism of action of 7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide is not specified in the available resources. As a research chemical, its effects and interactions with other compounds are likely the subject of ongoing study.

Safety and Hazards

Eigenschaften

IUPAC Name |

7-bromo-2-tert-butylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.BrH/c1-11(2,3)9-7-14-5-4-8(12)6-10(14)13-9;/h4-7H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBBWRVJINBDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC(=CC2=N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-tert-butylimidazo[1,2-a]pyridine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)

![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)